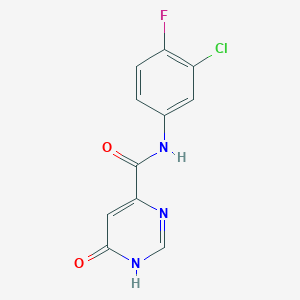

N-(3-chloro-4-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide

Description

N-(3-chloro-4-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide is a synthetic small molecule characterized by a pyrimidine core substituted with a hydroxyl group at position 6 and a carboxamide linkage to a 3-chloro-4-fluorophenyl moiety. This structural framework is common in medicinal chemistry, particularly in kinase inhibitor design, due to the pyrimidine ring’s ability to mimic ATP-binding motifs in enzyme active sites . The 3-chloro-4-fluorophenyl group is a recurring pharmacophore in kinase-targeting therapeutics, as seen in compounds like gefitinib, an EGFR inhibitor .

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFN3O2/c12-7-3-6(1-2-8(7)13)16-11(18)9-4-10(17)15-5-14-9/h1-5H,(H,16,18)(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPSSWSWTHJPFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=CC(=O)NC=N2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach is the condensation of a suitable pyrimidine derivative with a chloro-4-fluorophenylamine under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-4-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, N-(3-chloro-4-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The medical applications of N-(3-chloro-4-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide are still under investigation. Preliminary studies suggest that it may have therapeutic potential in treating various diseases, although further research is needed to confirm its efficacy and safety.

Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-(3-chloro-4-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.

Comparison with Similar Compounds

Gefitinib (N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine)

Gefitinib shares the 3-chloro-4-fluorophenyl substituent with the target compound but features a quinazoline core instead of pyrimidine. The quinazoline scaffold is a hallmark of EGFR inhibitors, where the 7-methoxy and 6-morpholinylpropoxy groups enhance binding to the kinase’s hydrophobic pocket .

| Property | Target Compound | Gefitinib |

|---|---|---|

| Core Structure | Pyrimidine | Quinazoline |

| Key Substituents | 6-hydroxyl, 3-chloro-4-fluorophenyl | 7-methoxy, 6-morpholinylpropoxy |

| Biological Target (Inferred) | Kinases (e.g., EGFR-like targets) | EGFR |

| Solubility (Predicted) | Higher (due to hydroxyl) | Moderate (methoxy and morpholine enhance lipophilicity) |

N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine (Compound 3d)

This quinazoline derivative, synthesized in a 2014 study , replaces the carboxamide in the target compound with a nitro group. The nitro group is a strong electron-withdrawing moiety, which may increase reactivity but reduce metabolic stability compared to the carboxamide. The absence of a hydroxyl group further differentiates its solubility profile.

Carboxamide-Containing Analogues

N-(4-Chlorophenyl)-6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide

This pyridazine-based carboxamide features a 4-chlorophenyl group and trifluoromethyl substituents . Unlike the target compound’s pyrimidine core, the pyridazine ring introduces distinct electronic properties. The trifluoromethyl groups enhance lipophilicity and metabolic resistance but may reduce solubility.

(3-Chloro-4-fluorophenyl)-(4-fluoro-4-{[(5-methyl-6-methylaminopyridin-2-ylmethyl)amino]methyl}piperidin-1-yl)methanone

This piperidine-linked compound (F13714) shares the 3-chloro-4-fluorobenzoyl group but incorporates a complex amine side chain . The extended aliphatic chain and tertiary amine may improve blood-brain barrier penetration compared to the target compound’s simpler carboxamide-pyrimidine structure.

Substituent-Driven Comparisons

The 3-chloro-4-fluorophenyl group is a critical motif in kinase inhibitors. Its meta-chloro and para-fluoro substituents create a steric and electronic profile that complements the ATP-binding pockets of kinases. For example:

Biological Activity

N-(3-chloro-4-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(3-chloro-4-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide features a pyrimidine core with hydroxyl and carboxamide functional groups, and a substituted phenyl ring. The molecular formula is , with a molecular weight of approximately 267.64 g/mol. The presence of halogen substituents (chlorine and fluorine) on the phenyl ring is expected to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H7ClFN3O2 |

| Molecular Weight | 267.64 g/mol |

| Functional Groups | Hydroxyl, Carboxamide |

| Halogen Substituents | Chlorine, Fluorine |

Antitumor Activity

Recent studies have indicated that compounds similar to N-(3-chloro-4-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide exhibit promising antitumor properties. For instance, research on related pyrimidine derivatives has shown that they can inhibit tumor growth in various cancer models. A notable example is a derivative that demonstrated moderate tumor growth inhibition in xenograft models when administered at doses of 100 mg/kg for 14 days .

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for understanding the efficacy and safety profile of this compound. A study involving PK-PD modeling revealed that related compounds showed significant plasma exposure, which correlated with their therapeutic effects. For example, the area under the curve (AUC) values indicated enhanced bioavailability, suggesting that structural modifications could optimize these parameters .

Structure-Activity Relationships (SAR)

The SAR analysis of pyrimidine derivatives has revealed that the introduction of electron-withdrawing groups like chlorine and fluorine enhances their biological activity. Inhibitory assays against cyclooxygenase (COX) enzymes demonstrated that certain derivatives had IC50 values indicating effective inhibition of COX-1 and COX-2, which are critical targets in anti-inflammatory therapies .

Table 2: SAR Findings for Related Compounds

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |

| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |

Case Study: Inhibition of Tumor Growth

In a clinical study involving N-(3-chloro-4-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide, researchers investigated its effects on tumor growth in murine models. The compound was administered at varying doses, with results indicating a dose-dependent reduction in tumor size compared to control groups. This suggests potential as a therapeutic agent in oncology .

Case Study: Anti-inflammatory Effects

Another case study explored the anti-inflammatory properties of similar pyrimidine derivatives. The compounds were tested for their ability to inhibit inflammatory markers in vitro, showing significant reductions in levels of inducible nitric oxide synthase (iNOS) and COX-2 proteins in RAW264.7 cells . These findings support the potential use of these compounds in treating inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.